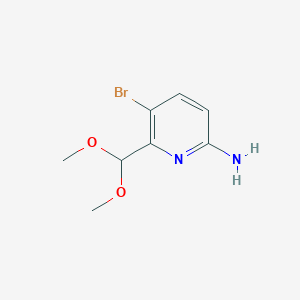
5-Bromo-6-(dimethoxymethyl)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(dimethoxymethyl)-2-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a dimethoxymethyl group at the 6th position, and an amine group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 5-Bromo-6-(dimethoxymethyl)-2-pyridinamine can be achieved through several synthetic routesThe reaction conditions typically involve the use of brominating agents such as sodium bromide (NaBr) and hydrogen peroxide (H2O2) in acetic acid (HOAc) at room temperature . The dimethoxymethyl group can be introduced using methanol (CH3OH) and sodium methoxide (CH3ONa) in the presence of cuprous bromide (CuBr) at elevated temperatures .
Chemical Reactions Analysis
5-Bromo-6-(dimethoxymethyl)-2-pyridinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using suitable reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The amine group can be reduced to form corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-6-(dimethoxymethyl)-2-pyridinamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(dimethoxymethyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxymethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
5-Bromo-6-(dimethoxymethyl)-2-pyridinamine can be compared with other similar compounds, such as:
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: This compound is also a brominated derivative with methoxy groups and is used as an intermediate in the synthesis of Coenzyme Q analogues.
5-Bromo-6-dimethoxymethyl-1,3-benzodioxole: This compound has a similar structure with a benzodioxole ring and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-6-(dimethoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2O2/c1-12-8(13-2)7-5(9)3-4-6(10)11-7/h3-4,8H,1-2H3,(H2,10,11) |
InChI Key |
WLGZKZAMGRVBQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC(=N1)N)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


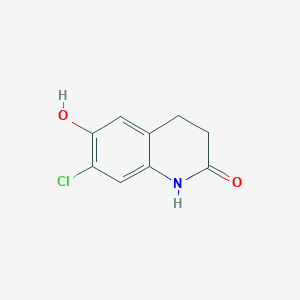
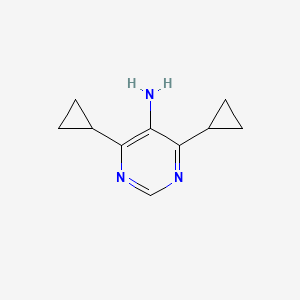
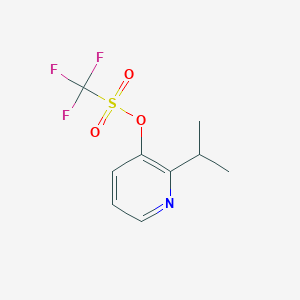
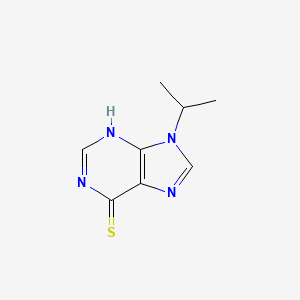

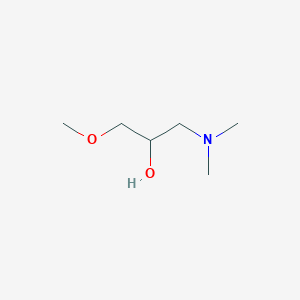
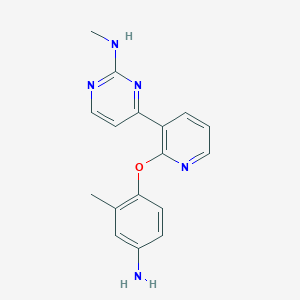

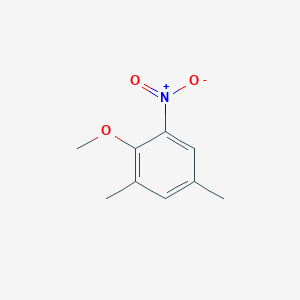
![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
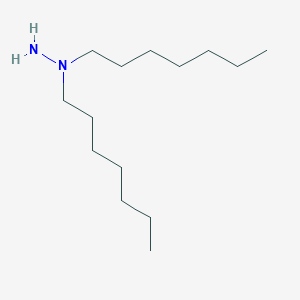


![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
